An In-Depth Technical Guide to 9-(4-Iodophenyl)-9H-carbazole
An In-Depth Technical Guide to 9-(4-Iodophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Iodophenyl)-9H-carbazole, identified by its CAS number 57103-15-8, is a pivotal organic compound that has garnered significant attention within the scientific community.[1] Its unique molecular architecture, which marries a carbazole moiety with a 4-iodophenyl group, bestows upon it a compelling set of electronic and photophysical properties.[1][2] This guide serves as a comprehensive technical resource, delving into the core characteristics, synthesis, and multifaceted applications of this versatile molecule, with a particular focus on its burgeoning role in organic electronics and as a versatile building block in synthetic chemistry.
Molecular and Physicochemical Profile
9-(4-Iodophenyl)-9H-carbazole is an aromatic compound that presents as a white to light yellow crystalline powder at room temperature.[2] Its structure, featuring multiple aromatic rings, contributes to a relatively high melting point and thermal stability, crucial attributes for materials used in electronic devices.[1][3] The presence of the iodine atom is a key feature, influencing its electronic properties and rendering it a valuable intermediate for further chemical modifications through cross-coupling reactions.[1]
| Property | Value | Source(s) |
| CAS Number | 57103-15-8 | [1][2][4] |
| Molecular Formula | C₁₈H₁₂IN | [1][2][4][5] |
| Molecular Weight | 369.21 g/mol | [1][2][5] |
| Melting Point | 138 - 142 °C | [2][6] |
| Appearance | White to light yellow powder/crystal | [2] |
| Boiling Point (Predicted) | 467.2 ± 37.0 °C | [6] |
| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in Toluene | [6] |
The carbazole core is an excellent hole-transporting moiety, a property that is fundamental to its application in organic electronics.[3][7] The iodophenyl group, on the other hand, can be readily transformed, allowing for the synthesis of a diverse array of derivatives with tailored optoelectronic characteristics.[8]
Synthesis of 9-(4-Iodophenyl)-9H-carbazole
The formation of the C-N bond between the carbazole and the iodophenyl group is the cornerstone of this molecule's synthesis. Two primary palladium- or copper-catalyzed cross-coupling reactions are predominantly employed: the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[9][10][11] This method is favored for its relatively mild reaction conditions and broad substrate scope.[11]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add carbazole (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 1-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the N-arylation of amines and related compounds.[12][13] While traditional Ullmann conditions often require high temperatures, modern protocols have been developed that proceed under milder conditions, often with the aid of ligands to stabilize the copper catalyst.[12][14][15]
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In a round-bottom flask, combine carbazole (1.0 equivalent), 1,4-diiodobenzene (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition: Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Execution: Heat the mixture to 120-180 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Synthetic routes to 9-(4-Iodophenyl)-9H-carbazole.
Applications in Organic Electronics
The unique electronic architecture of 9-(4-Iodophenyl)-9H-carbazole makes it a highly valuable material in the field of organic electronics.[2][7] Its carbazole core provides robust hole-transporting capabilities and high thermal stability, which are essential for the longevity and efficiency of organic electronic devices.[3][7]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, 9-(4-Iodophenyl)-9H-carbazole and its derivatives are instrumental as host materials in the emissive layer, as well as in hole-transporting and electron-blocking layers.[2][16][17] The ability to functionalize the iodophenyl group allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[18][19] This is critical for optimizing charge injection and transport, leading to enhanced device efficiency, brightness, and operational stability.[7][8]
Caption: Role of carbazole derivatives in an OLED device.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, 9-(4-Iodophenyl)-9H-carbazole serves as a building block for donor materials.[2] Its electron-rich carbazole unit facilitates efficient light absorption and charge separation at the donor-acceptor interface, which is crucial for high power conversion efficiencies in OPVs.[2]
A Versatile Intermediate in Organic Synthesis
The carbon-iodine bond in 9-(4-Iodophenyl)-9H-carbazole is a reactive site that can be readily modified through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[20][21] This reactivity allows for the facile introduction of a wide range of functional groups, enabling the synthesis of complex molecules with tailored properties for applications in medicinal chemistry, materials science, and the development of fluorescent sensors.[2][4]
Safety and Handling
As with many organic compounds, 9-(4-Iodophenyl)-9H-carbazole should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment.[1] It is known to cause skin and serious eye irritation.[5] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
9-(4-Iodophenyl)-9H-carbazole is a compound of significant scientific and commercial interest. Its robust synthesis, coupled with its desirable physicochemical and electronic properties, has solidified its position as a key building block in the development of advanced materials for organic electronics. The versatility of its chemical structure ensures that it will continue to be a focal point of research and development in various scientific disciplines for the foreseeable future.
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Figure 1: Ullmann condensation for the synthesis of 9-(4-Iodophenyl)-9H-carbazole.